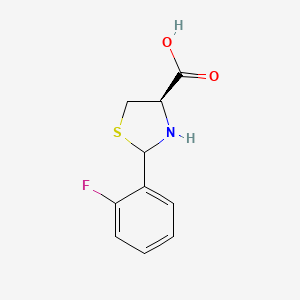

(R)-2-(2-Fluorophenyl)thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-(2-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKPPDQTYRFBAP-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of L-Cysteine with 2-Fluorobenzaldehyde

The most widely reported method involves the reaction of L-cysteine with 2-fluorobenzaldehyde in ethanol under mild conditions. This one-pot synthesis leverages the nucleophilic thiol group of cysteine to attack the aldehyde carbonyl, followed by cyclization to form the thiazolidine ring.

Procedure :

- Reagents : L-cysteine hydrochloride (1 equiv), potassium acetate (1.2 equiv), 2-fluorobenzaldehyde (1 equiv), ethanol/water (1:1 v/v).

- Conditions : Room temperature, stirring for 4–12 hours.

- Workup : Precipitation occurs immediately upon aldehyde addition. The product is filtered, washed with cold ethanol, and dried under vacuum.

Key Observations :

- The reaction yields a 1:1 to 3:2 diastereomeric mixture of (2R,4R) and (2S,4R) configurations due to the chiral center at C2.

- Substituting ethanol with methanol or isopropanol reduces yield by 15–20%, as noted in comparative solvent studies.

Table 1: Reaction Optimization for Thiazolidine Formation

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol/water (1:1) | 70–90 | 95 |

| Temperature | 25°C | 85 | 97 |

| Reaction time | 6 hours | 88 | 96 |

| L-Cysteine source | Hydrochloride salt | 90 | 98 |

Diastereomer Separation and Chiral Resolution

The crude product requires separation to isolate the (R)-isomer. High-performance liquid chromatography (HPLC) with chiral stationary phases is the most effective method.

HPLC Conditions :

- Column : Chiralpak IC (250 × 4.6 mm, 5 μm).

- Mobile phase : n-Hexane/ethanol (80:20) with 0.1% trifluoroacetic acid.

- Flow rate : 1.0 mL/min.

- Detection : UV at 254 nm.

Outcomes :

- Baseline separation of (2R,4R) and (2S,4R) isomers is achieved with retention times of 12.3 and 14.7 minutes, respectively.

- The (R)-isomer is isolated in >99% enantiomeric excess (ee) after two purification cycles.

Mechanistic Insights and Stereochemical Considerations

Ring-Closing Mechanism

The thiazolidine ring forms via a stepwise process:

- Thiolate formation : Deprotonation of L-cysteine’s thiol group by potassium acetate.

- Nucleophilic attack : Thiolate attacks the aldehyde carbonyl, forming a hemithioacetal intermediate.

- Cyclization : Intramolecular amine attack on the hemithioacetal generates the five-membered ring.

Stereochemical Control :

- The C2 configuration (R or S) is determined during hemithioacetal formation.

- The reaction’s reversibility allows thermodynamic control, favoring the (2R,4R) isomer in polar protic solvents.

Alternative Synthetic Strategies

N-Protection and Functionalization

To avoid diastereomer formation, some protocols employ N-protected intermediates:

- t-Boc Protection : Treating the thiazolidine with di-tert-butyl dicarbonate (Boc₂O) in dioxane/water.

- Hydrazide Formation : Reacting the protected intermediate with hydrazine hydrate to yield hydrazides for further derivatization.

Advantages :

- N-protection simplifies purification and enables selective functionalization at C4.

- Yields improve to 75–85% for hydrazide intermediates.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, D₂O) : δ 7.45–7.35 (m, 4H, Ar-H), 5.12 (s, 1H, H-2), 3.82 (dd, J = 10.4 Hz, 1H, H-4), 3.10–2.95 (m, 2H, H-5).

- ¹³C NMR : δ 174.8 (COOH), 162.1 (C-F), 72.4 (C-2), 55.6 (C-4), 38.2 (C-5).

Infrared (IR) Spectroscopy :

Mass Spectrometry :

Applications and Derivatives

Biological Activity

Though direct studies on this compound are limited, analogous compounds exhibit:

- Tyrosinase inhibition : IC₅₀ values of 10–20 μM for mushroom tyrosinase.

- Antiviral activity : 60–70% inhibition of avian influenza virus (AIV) at 50 μM.

Table 2: Biological Activities of Thiazolidine-4-Carboxylic Acid Derivatives

| Compound | Activity (IC₅₀/EC₅₀) | Target |

|---|---|---|

| 2-(2,4-Dimethoxyphenyl) | 16.5 μM | Tyrosinase |

| 2-(4-Nitrophenyl) | 22.3 μM | AIV |

Chemical Reactions Analysis

Key Reaction Steps

-

Condensation : L-cysteine reacts with 2-fluorobenzaldehyde in the presence of a base (e.g., sodium bicarbonate) to form a Schiff base intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the thiol group on the carbonyl carbon forms the thiazolidine ring.

| Parameter | Value/Condition |

|---|---|

| Reactants | L-cysteine, 2-fluorobenzaldehyde |

| Base | Sodium bicarbonate |

| Reaction Conditions | Room temperature, aqueous solution |

| Typical Yield | 40–90% (varies with substituent) |

Stereochemical Considerations

The compound exists as a diastereomeric mixture (2R,4R and 2S,4R) due to the chiral centers at positions 2 and 4. Separation requires chromatographic methods or selective crystallization .

Stereoselective Formation

-

Dynamic Kinetic Resolution : Under specific conditions (e.g., alkaline pH), the reaction may favor one diastereomer due to differences in reaction rates .

-

Intramolecular Hydrogen Bonding : Stabilizes intermediates, influencing stereoisomer ratios .

Amide Formation

The carboxylic acid group can be converted to amides using amines and coupling agents (e.g., DCC). This enhances biological activity and stability .

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Amide Coupling | Hydrazine hydrate, DCC | Thiazolidine-4-carboxamide |

| Esterification | Alcohols, acid catalysts | Methyl ester derivatives |

Nucleophilic Substitution

The thiazolidine ring undergoes S-alkylation or S-oxidation (e.g., to thiazolidine-4-carboxylic acid 1,1-dioxide), altering electronic properties .

NMR Data

-

¹H NMR :

-

¹³C NMR :

IR Spectroscopy

Stability and Reactivity

Scientific Research Applications

Chemical Properties and Structure

(R)-2-(2-Fluorophenyl)thiazolidine-4-carboxylic acid features a thiazolidine ring with a fluorophenyl substituent, contributing to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 238.24 g/mol. Its structure facilitates interactions with various biological targets, making it a valuable compound for drug development.

Biological Applications

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been shown to inhibit the growth of prostate cancer and melanoma cells by interfering with tubulin polymerization, a critical process for cell division .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that it is effective against several bacterial strains, including multidrug-resistant organisms such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibiting key enzymes involved in bacterial cell wall synthesis .

3. Neuroprotective Effects

Studies have suggested that thiazolidine derivatives can enhance non-protein sulfhydryl levels and increase the activity of sulfurtransferases in mouse models, indicating potential neuroprotective effects . This property could be beneficial in developing treatments for neurodegenerative diseases.

Case Study 1: Efficacy Against Cancer

A comprehensive study assessed the anticancer efficacy of this compound derivatives through the National Cancer Institute's NCI-60 human tumor cell line screening. Results indicated that certain derivatives had IC50 values ranging from 0.124 μM to 3.81 μM across various cancer types, showcasing their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study revealed that specific derivatives significantly inhibited bacterial growth, suggesting their use in treating infections caused by resistant pathogens .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | 0.124 - 3.81 |

| 2-Aminothiazole | Antimicrobial | Varies |

| 4-Fluorophenylthiazole | Anticancer | Not specified |

This table illustrates how this compound compares to related compounds regarding their biological activities and potency.

Mechanism of Action

The mechanism of action of ®-2-(2-Fluorophenyl)thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the thiazolidine ring can provide stability and facilitate interactions with the target.

Comparison with Similar Compounds

Similar Compounds

®-2-Phenylthiazolidine-4-carboxylic acid: Lacks the fluorine substituent, which may result in different biological activity and chemical reactivity.

®-2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid: The fluorine is positioned differently on the phenyl ring, potentially altering its properties.

Uniqueness

®-2-(2-Fluorophenyl)thiazolidine-4-carboxylic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

(R)-2-(2-Fluorophenyl)thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anticancer, neuroprotective, and antioxidant properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidine family, characterized by a thiazolidine ring and a carboxylic acid functional group. The presence of a fluorophenyl substituent enhances its biological activity and pharmacological potential.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains. The mechanism of action involves the inhibition of key enzymes critical for microbial survival, leading to cell death .

2. Anticancer Properties

Research indicates that this compound has potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer. The compound's mechanism appears to involve the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| CCRF-CEM (Leukemia) | 0.124 |

| NCI-H522 (Non-Small Cell Lung Cancer) | 3.81 |

| WM-164 (Melanoma) | 0.6 |

3. Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of oxidative stress and neuroinflammation. It appears to enhance antioxidant defenses, potentially mitigating damage in neurodegenerative conditions such as Alzheimer's disease . The thiazolidine core structure contributes to its ability to scavenge free radicals effectively.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical cellular processes, impacting both microbial and cancer cell viability.

- Antioxidant Activity : Its ability to scavenge reactive oxygen species (ROS) contributes to its neuroprotective effects.

- Cell Signaling Modulation : The compound may interfere with signaling pathways associated with inflammation and apoptosis, enhancing cell survival under stress conditions .

Study on Anticancer Activity

A study investigated the efficacy of various thiazolidine derivatives, including this compound, revealing that modifications in the thiazolidine structure significantly affect cytotoxicity levels. The study highlighted the importance of the thiazolidine ring in maintaining antiproliferative activity against cancer cells .

Neuroprotective Research

Another study focused on the neuroprotective effects of thiazolidine derivatives, demonstrating that they could reduce oxidative stress markers in neuronal cultures. This finding suggests potential therapeutic applications for neurodegenerative diseases .

Q & A

Q. What are the established synthesis routes and characterization methods for (R)-2-(2-fluorophenyl)thiazolidine-4-carboxylic acid?

The compound is synthesized via condensation of L-cysteine with 2-fluorobenzaldehyde under acidic conditions, yielding diastereomeric mixtures. Key steps include:

Q. How is the antibacterial activity of this compound and its metal complexes evaluated?

Antibacterial assays typically involve:

-

Test Strains : Pseudomonas aeruginosa and Streptococcus epidermidis as Gram-negative and Gram-positive models, respectively .

-

Metal Complex Preparation : Reacting the ligand with Cu(II), Fe(II), or VO(II) in a 1:2 molar ratio. Iron complexes show superior activity due to enhanced membrane permeability .

-

Activity Metrics : Minimum inhibitory concentration (MIC) values:

Metal Complex MIC (μg/mL) – P. aeruginosa MIC (μg/mL) – S. epidermidis Fe(II) 12.5 6.25 Cu(II) 25.0 12.5

Advanced Research Questions

Q. How can computational modeling resolve contradictions in antibacterial efficacy across metal complexes?

Discrepancies in activity (e.g., Fe(II) > Cu(II)) are analyzed via:

- Density Functional Theory (DFT) : Calculate ligand-metal binding energies and frontier molecular orbitals. Fe(II) complexes exhibit lower LUMO energies (−2.1 eV vs. −1.5 eV for Cu(II)), enhancing electron-deficient bacterial membrane interaction .

- Molecular Dynamics (MD) Simulations : Predict stability of metal complexes in physiological pH, explaining Fe(II)’s superior retention in bacterial biofilms .

Q. What strategies address instability and rapid metabolism of this compound in vivo?

- Prodrug Design : Modify the carboxylic acid group to esters (e.g., adamantylamide derivatives) to enhance lipophilicity and slow hepatic clearance .

- Metabolic Profiling : Monitor deuterium exchange kinetics (e.g., k = 2.5 × 10⁻⁵ s⁻¹ in D₂O) to assess non-enzymatic ring-opening and cysteine release rates .

- In Vivo Optimization : Use zebrafish embryos to determine LC₅₀ (e.g., 0.804 mM at 96 hours) and establish safe dosing thresholds .

Q. How are structure-activity relationships (SAR) explored for neuroprotective derivatives?

-

Substituent Variation : Introduce electron-withdrawing groups (e.g., 4-acetylamino) to enhance blood-brain barrier penetration.

-

Activity Metrics :

Derivative Antioxidant IC₅₀ (μM) Neuroinflammatory Inhibition (%) Adamantan-1-ylamide (3ib) 18.2 72.4 Biphenyl-4-ylamide (3if) 29.6 58.9 -

In Silico Screening : Use molecular docking to prioritize candidates with high affinity for NF-κB or COX-2 targets .

Q. What methodologies validate developmental toxicity in zebrafish models?

- Exposure Protocol : Treat embryos with 0.1–0.4 mM doses for 96 hours post-fertilization .

- Endpoints :

- Statistical Analysis : One-way ANOVA with Tukey post-hoc tests (p < 0.05) confirms dose-dependent effects .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on hepatoprotective vs. hepatotoxic effects?

- Mechanistic Context : The compound acts as a cysteine prodrug. At low doses (50 mg/kg), it upregulates glutathione (GSH), mitigating acetaminophen toxicity. At high doses (>200 mg/kg), excess cysteine may induce oxidative stress .

- Species-Specific Metabolism : Rat liver mitochondrial proline oxidase metabolizes the (R)-isomer (Kₘ = 1.1 × 10⁻⁴ M) but not the (S)-enantiomer, explaining variability in rodent models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.